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2-(But-2-yn-1-yl)cyclohexan-1-ol
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Overview
Description
2-(But-2-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound is characterized by a cyclohexane ring substituted with a but-2-yn-1-yl group and a hydroxyl group. It is known for its unique reactivity and stability, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with a propargyl halide under basic conditions. A common method includes the use of propargyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2-(But-2-yn-1-yl)cyclohexanone
Reduction: 2-(But-2-en-1-yl)cyclohexan-1-ol or 2-(Butyl)cyclohexan-1-ol
Substitution: 2-(But-2-yn-1-yl)cyclohexyl chloride or bromide
Scientific Research Applications
2-(But-2-yn-1-yl)cyclohexan-1-ol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and undergo cycloaddition reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(But-2-en-1-yl)cyclohexan-1-ol
- 2-(Butyl)cyclohexan-1-ol
- 2-(Prop-2-yn-1-yl)cyclohexan-1-ol
Uniqueness
2-(But-2-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which confer distinct reactivity and stability. This combination allows for versatile chemical transformations and applications in various fields .
Biological Activity
2-(But-2-yn-1-yl)cyclohexan-1-ol, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure
The biological activity of this compound is thought to be mediated through its interactions with various biological targets. The presence of the hydroxyl group allows for hydrogen bonding, which may influence its affinity for certain receptors or enzymes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Interaction with Cell Membranes : Due to its hydrophobic nature, it may integrate into lipid membranes, affecting membrane fluidity and permeability.
Biological Activities
Research has indicated various biological activities attributed to this compound, including:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the cyclohexanol structure have resulted in compounds with enhanced antibacterial activity against Helicobacter pylori .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The cytotoxicity is often measured by determining the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 2-(But-2-yn-1-y)cyclohexan-1-ol:
Pharmacological Applications
The unique properties of 2-(But-2-yn-1-y)cyclohexan-1-ol suggest potential applications in drug development:
Therapeutic Potential
Given its antimicrobial and cytotoxic properties, this compound could be explored as a lead candidate for developing new antibiotics or anticancer agents.
Future Research Directions
Further studies are needed to elucidate:
- The precise molecular targets and pathways affected by this compound.
- The structure–activity relationship (SAR) to optimize its efficacy and reduce toxicity.
- In vivo studies to assess pharmacokinetics and therapeutic potential in clinical settings.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-but-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,4-8H2,1H3 |
InChI Key |
UXEBAUYVFJIFER-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1CCCCC1O |
Origin of Product |
United States |
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